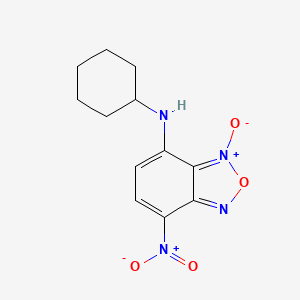
1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a tetrachloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole typically involves the reaction of pyrrole with 1,2,2,2-tetrachloroethane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, with considerations for cost-effectiveness, safety, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The tetrachloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while reduction can produce less chlorinated pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrachloroethane: A related compound with similar chlorinated ethyl groups.
1,2,2,2-Tetrachloroethyl carbonochloridate: Another compound with a tetrachloroethyl group but different functional groups.
Uniqueness
1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole is unique due to the presence of both a pyrrole ring and a tetrachloroethyl group, which imparts distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63791-83-3 |
|---|---|
Fórmula molecular |
C6H5Cl4N |
Peso molecular |
232.9 g/mol |
Nombre IUPAC |
1-(1,2,2,2-tetrachloroethyl)pyrrole |
InChI |
InChI=1S/C6H5Cl4N/c7-5(6(8,9)10)11-3-1-2-4-11/h1-5H |
Clave InChI |
CORLOPFFJPXUOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)C(C(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)

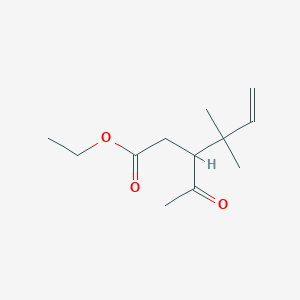
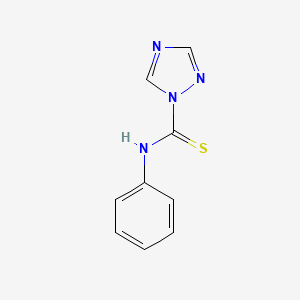
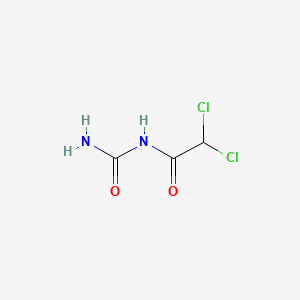

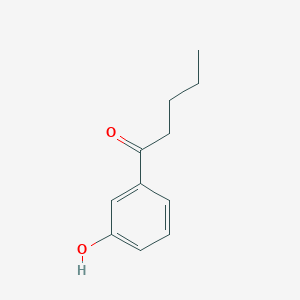
![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
